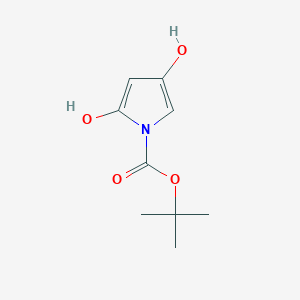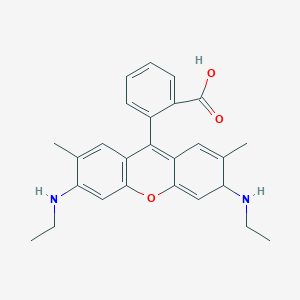
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is a chemical compound known for its role as a selective antagonist of sigma-1 receptors. Sigma receptors are a type of opioid receptor, and sigma-1 receptors play a significant role in stimulating dopamine release and modulating the actions of cocaine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide typically involves the reaction of 3,4-dichlorophenethylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is followed by the addition of hydrobromic acid to form the dihydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study sigma receptor interactions.
Biology: Employed in research to understand the role of sigma-1 receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mecanismo De Acción
The compound exerts its effects by selectively binding to sigma-1 receptors, thereby blocking their activity. This interaction inhibits the release of dopamine and modulates the actions of cocaine. The molecular targets include sigma-1 receptors and associated signaling pathways involved in neurotransmitter release and modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine hydrochloride
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine sulfate
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine phosphate
Uniqueness
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is unique due to its high selectivity for sigma-1 receptors and its ability to modulate dopamine release. This makes it particularly valuable in research focused on neurological disorders and drug addiction .
Propiedades
Fórmula molecular |
C13H20Br2Cl2N2 |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C13H18Cl2N2.2BrH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H |
Clave InChI |
YCXNCAXCHNJZCS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


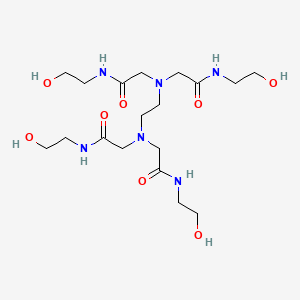
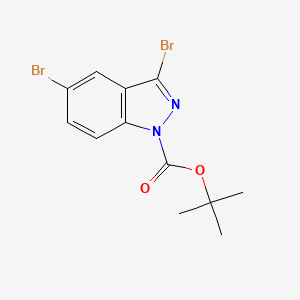
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
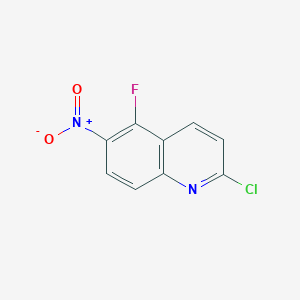
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
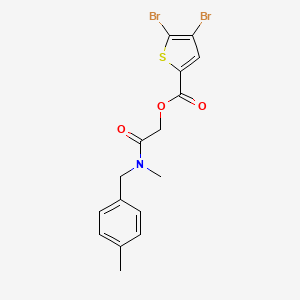
![Benzo[g]cinnoline](/img/structure/B12974435.png)


![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)


